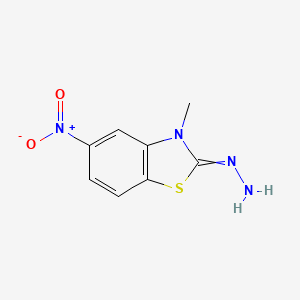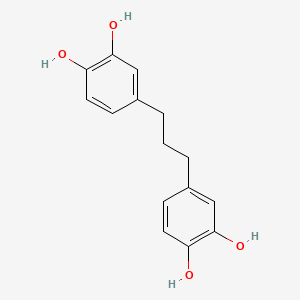![molecular formula C17H20ClNO2 B14335522 [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride CAS No. 95825-80-2](/img/structure/B14335522.png)
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride is an organic compound with the molecular formula C17H20ClNO2. It is a hydrochloride salt form of a phenylmethanone derivative, which is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride typically involves the reaction of 4-hydroxybenzophenone with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylmethanone derivatives.
科学的研究の応用
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- [4-[2-(Diethylamino)ethoxy]phenyl]-phenylmethanone
- [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanol
- [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylacetonitrile
Uniqueness
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
95825-80-2 |
|---|---|
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC名 |
[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)12-13-20-16-10-8-15(9-11-16)17(19)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H |
InChIキー |
JNYHIAQFDCHKST-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


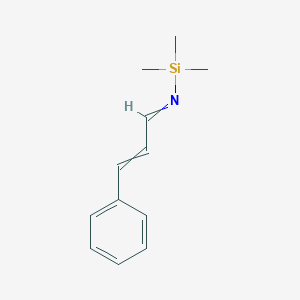
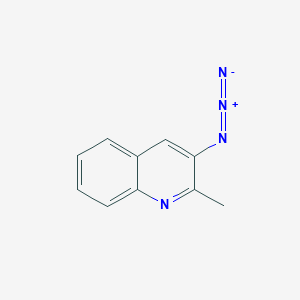

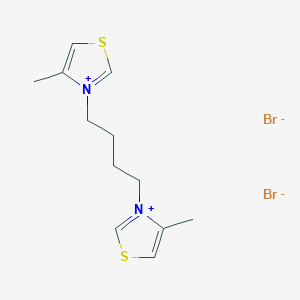

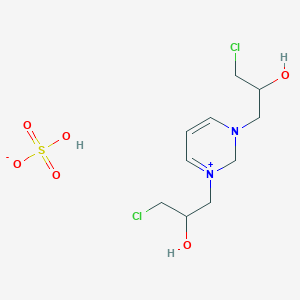
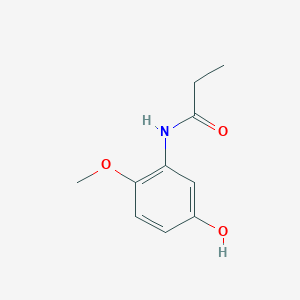
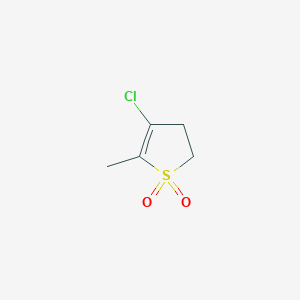
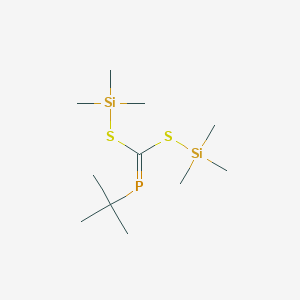
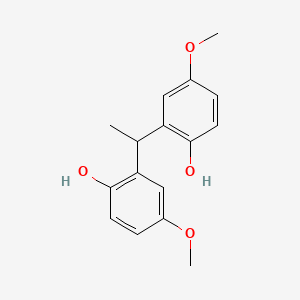
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
